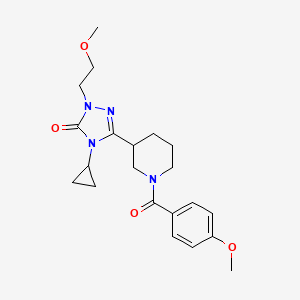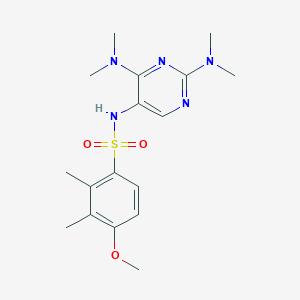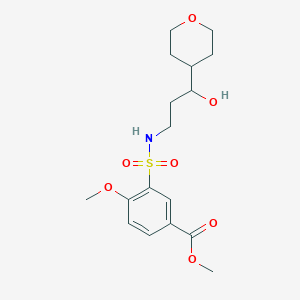
4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbons, one oxygen atom, and two nitrogen atoms . This compound is part of a family of compounds that have shown good anti-neuroinflammation properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol”, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .
Molecular Structure Analysis
The molecular structure of “4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol” includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring possesses hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Chemical Reactions Analysis
The 1,2,4-oxadiazole ring in “4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol” can undergo various chemical reactions. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The 1,2,4-oxadiazole moiety has been studied for its potential in antimicrobial treatments. Compounds with this moiety have shown comparable results to reference drugs like amoxicillin in antibacterial screenings . The presence of the phenol group in “4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol” could potentially enhance these properties due to the known antibacterial activity of phenolic compounds.
Anticancer Research
1,2,4-Oxadiazoles have been explored for their anticancer properties. The synthesized compounds from this class have been evaluated for their mode of action against specific proteases like Trypanosoma cruzi cysteine protease cruzain . The amino group in the compound could offer additional points of interaction with biological targets, potentially increasing its efficacy in anticancer applications.
Drug Design and Synthesis
The 1,2,4-oxadiazole core is a significant pharmacophore used in drug design due to its stability and bioisosteric properties . “4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol” could serve as a stable scaffold for developing new drug molecules with improved pharmacokinetic profiles.
Molecular Docking Studies
Compounds containing 1,2,4-oxadiazole have been utilized in molecular docking studies to predict their interaction with biological targets . The specific structure of “4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol” could be used to model interactions with enzymes or receptors in silico before synthesis and biological evaluation.
Bioavailability Enhancement
The design of 1,2,4-oxadiazoles has taken into account factors like oral bioavailability . The structural features of “4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol”, such as the amino and phenol groups, might influence its solubility and absorption characteristics favorably.
Chemical Synthesis
The synthesis of 1,2,4-oxadiazole derivatives often involves reactions with amidoximes and carboxylic acids or their derivatives . The compound “4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol” could be synthesized through similar methods or used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds may target various enzymes or proteins essential for the survival and replication of these pathogens.
Mode of Action
1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may facilitate interactions with target proteins or enzymes, leading to inhibition or modulation of their activity.
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with the biochemical pathways essential for the survival and replication of pathogens .
Pharmacokinetics
Its predicted properties include a boiling point of 4118±470 °C and a density of 1421±006 g/cm3 . Its pKa, a measure of acid dissociation and an important factor in drug absorption, is predicted to be 8.10±0.15 .
Result of Action
Based on its potential anti-infective properties, it may inhibit the growth or replication of pathogens, leading to their eventual elimination .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-amino-1,2,4-oxadiazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-8-10-7(13-11-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPBIGWDTVEBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2907245.png)
![N-[2-(1H-1,2,4-Triazol-5-yl)propan-2-yl]but-2-ynamide](/img/structure/B2907246.png)


![1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene](/img/structure/B2907251.png)


![1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2907261.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2907265.png)


